![molecular formula C14H19N5O3 B2443034 8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-55-7](/img/structure/B2443034.png)
8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as ETP-46321, is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and inhibition of this enzyme has been proposed as a therapeutic strategy for cancer treatment.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of 8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives has been extensively studied, demonstrating a range of biological activities. For example, Nilov et al. (1995) explored the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles, leading to derivatives of polymethylenehypoxanthines, which are precursors for compounds with potential antiviral and antihypertensive activities (Nilov et al., 1995). Similarly, Zagórska et al. (2015) synthesized a novel series of arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic and dopaminergic receptors, identifying several compounds with potential antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Antidepressant and Anxiolytic-like Activities
Further pharmacological evaluations by Zagórska et al. (2009) revealed that certain derivatives exert anxiolytic-like and antidepressant activities, comparable with known medications such as Diazepam and Imipramine, thereby indicating their potential for therapeutic applications in mental health disorders (Zagórska et al., 2009).
Molecular and Structural Analysis
In addition to pharmacological studies, structural and molecular analyses have been conducted to better understand the properties and potential applications of these compounds. For instance, Coburn and Taylor (1982) investigated the mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, revealing insights into their tautomeric forms and hydrolytic ring-opening reactions, which contribute to understanding their chemical behavior and potential in drug design (Coburn & Taylor, 1982).
Potential Antiviral Activity
Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, offering a new class of purine analogues with potential antiviral activity. This research signifies the broader impact of synthesizing and studying such compounds, not only in treating mental health disorders but also in combating viral infections (Kim et al., 1978).
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The compound’s structure suggests that it may interact with its targets through a variety of mechanisms, potentially including direct binding, allosteric modulation, or enzymatic inhibition .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with a variety of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation .
Result of Action
Given the compound’s potential interactions with various biological targets, it may influence a range of cellular processes, potentially leading to changes in cell function or viability .
properties
IUPAC Name |
6-ethyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-5-17-9(2)8-19-10-11(15-13(17)19)16(3)14(21)18(12(10)20)6-7-22-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYAVKHGSBAMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
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